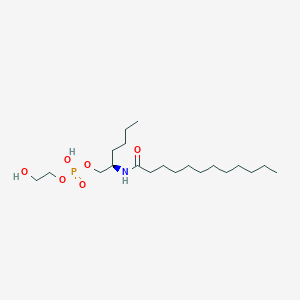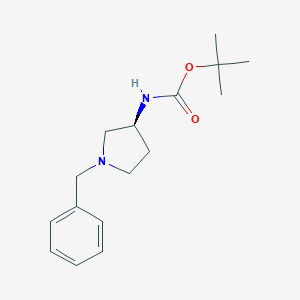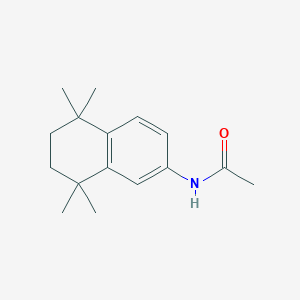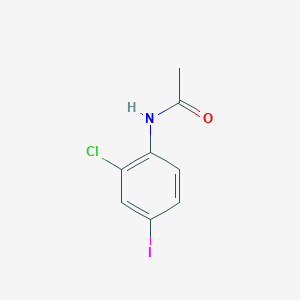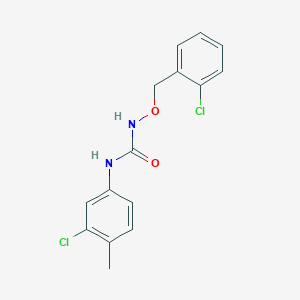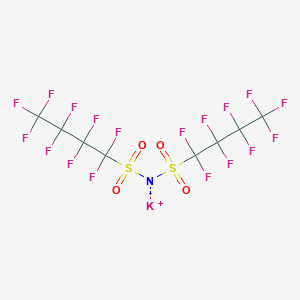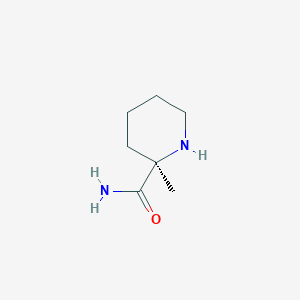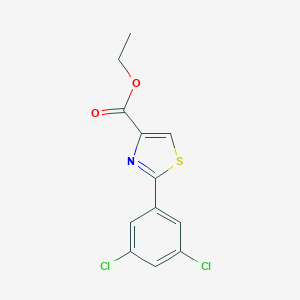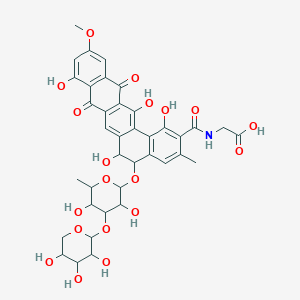
2'-Demethylbenanomicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Demethylbenanomicin A is a natural product that belongs to the aminoglycoside class of antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. MK498-98F1 in 2006. This compound exhibits potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 2'-Demethylbenanomicin A involves binding to the bacterial ribosome and inhibiting protein synthesis. This compound specifically targets the 30S subunit of the ribosome, preventing the formation of the initiation complex and leading to the accumulation of non-functional proteins. This disruption of protein synthesis ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
In addition to its antibacterial activity, 2'-Demethylbenanomicin A has been found to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anticancer activity. Furthermore, 2'-Demethylbenanomicin A has been found to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2'-Demethylbenanomicin A is its broad-spectrum antibacterial activity. This compound has been found to be effective against a wide range of bacterial strains, making it a valuable tool for studying bacterial physiology and pathogenesis. However, one limitation of this compound is its potential toxicity. Aminoglycosides are known to be nephrotoxic and ototoxic, and therefore caution should be taken when using this compound in animal studies.
Orientations Futures
There are several future directions for research on 2'-Demethylbenanomicin A. One area of interest is the development of new synthetic methods for this compound, with the goal of improving efficiency and reducing cost. Another area of interest is the investigation of the anticancer and anti-inflammatory activities of 2'-Demethylbenanomicin A, with the goal of developing new therapies for these diseases. Additionally, further studies are needed to understand the potential toxicity of this compound and to identify strategies for minimizing adverse effects. Finally, the synergistic activity of 2'-Demethylbenanomicin A with other antibiotics should be further explored, with the goal of developing new combination therapies for bacterial infections.
Applications De Recherche Scientifique
2'-Demethylbenanomicin A has been extensively studied for its antibacterial activity. It has been shown to be highly effective against several clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). In addition, this compound has been found to exhibit synergistic activity with other antibiotics, making it a promising candidate for combination therapy.
Propriétés
Numéro CAS |
133806-63-0 |
|---|---|
Nom du produit |
2'-Demethylbenanomicin A |
Formule moléculaire |
C38H39NO19 |
Poids moléculaire |
813.7 g/mol |
Nom IUPAC |
2-[[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C38H39NO19/c1-10-4-16-23(30(49)20(10)36(53)39-8-19(42)43)22-14(7-15-24(31(22)50)27(46)13-5-12(54-3)6-17(40)21(13)26(15)45)28(47)34(16)57-38-33(52)35(25(44)11(2)56-38)58-37-32(51)29(48)18(41)9-55-37/h4-7,11,18,25,28-29,32-35,37-38,40-41,44,47-52H,8-9H2,1-3H3,(H,39,53)(H,42,43) |
Clé InChI |
IHDSFXZBMQANRD-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O |
Synonymes |
2'-Demethylbenanomicin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




